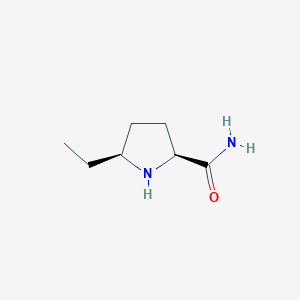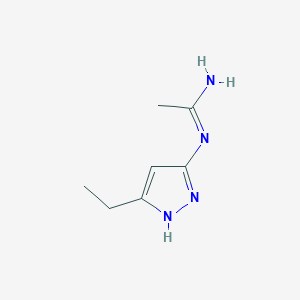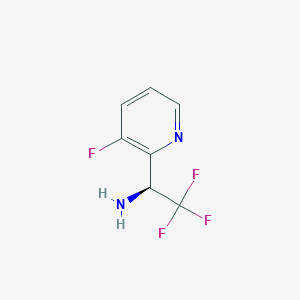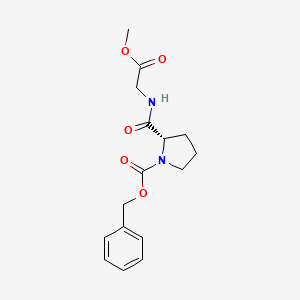
(S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a carbamoyl moiety. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Carbamoylation: The carbamoyl moiety is introduced through a reaction with an isocyanate or a carbamoyl chloride.
Methoxy Group Addition: The methoxy group is added through a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Applications De Recherche Scientifique
(S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.
Benzyl 2-((2-hydroxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate: A similar compound with a hydroxyl group instead of a methoxy group.
Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxamide: A similar compound with a carboxamide group.
Uniqueness
(S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a methoxy group and a carbamoyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H20N2O5 |
|---|---|
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
benzyl (2S)-2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O5/c1-22-14(19)10-17-15(20)13-8-5-9-18(13)16(21)23-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,17,20)/t13-/m0/s1 |
Clé InChI |
XXUBIHFDLJBLII-ZDUSSCGKSA-N |
SMILES isomérique |
COC(=O)CNC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
COC(=O)CNC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


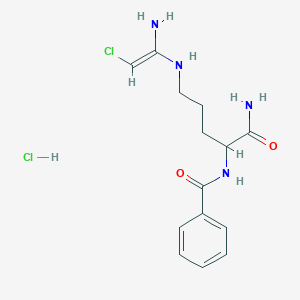
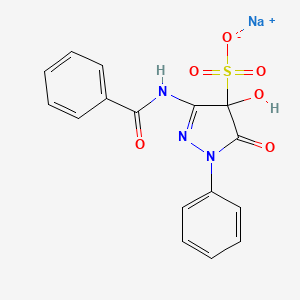
![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)
![3-(tert-Butyl) 9-ethyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B12865404.png)
![1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865408.png)
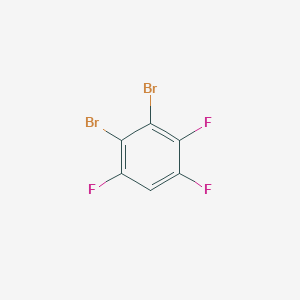
![(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
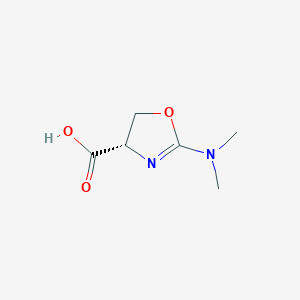
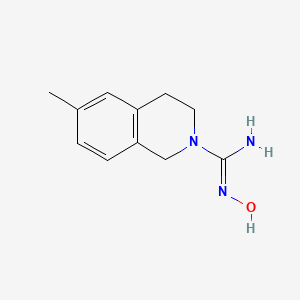
![2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12865440.png)
